CID 118987147
Description
CID 118987147 is a unique chemical compound cataloged in PubChem, a comprehensive database of small molecules. Compounds with PubChem identifiers (CIDs) are typically characterized by their molecular formulas, physicochemical properties, and biological activities, which are critical for comparative analyses .
Properties
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21,23H,1-17H2,(H2-,24,26,27,29,30)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIXSSTSPMWHJ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N6O7S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Due to the absence of explicit data on CID 118987147 in the provided evidence, this section outlines a framework for comparison based on analogous compounds and methodologies described in the literature.
Structural and Physicochemical Properties
Comparative studies of CIDs often focus on molecular weight, solubility, stability, and functional groups. For example:
- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a complex polyketide structure, molecular weight 760.8 g/mol, and moderate solubility in organic solvents .
- CAS 1761-61-1 (PubChem ID 72863) : A brominated aromatic compound (C₇H₅BrO₂) with a molecular weight of 201.02 g/mol and moderate solubility in aqueous solutions .
Table 1: Key Properties of this compound and Analogous Compounds
*Hypothetical parameters for this compound require experimental validation.
Q & A
How to formulate a research question that addresses gaps in knowledge about CID 118987147?
Methodological Answer:
- Begin by conducting a systematic literature review to identify unresolved issues or conflicting findings related to this compound. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . Ensure specificity by avoiding vague terms (e.g., "study mechanisms" → "evaluate the role of this compound in modulating [specific pathway]"). Test the question for measurability using available experimental techniques (e.g., HPLC, spectroscopic analysis) .
Q. What methodologies ensure reproducibility in experiments involving this compound?
Methodological Answer:
- Document experimental protocols in detail, including synthesis conditions, purity validation methods (e.g., NMR, mass spectrometry), and instrument calibration data. Follow guidelines from journals like Biochemistry (Moscow), which emphasize clarity in the Materials and Methods section, such as specifying reagent suppliers (with location details) and citing established procedures . For novel compounds, provide full characterization data; for known compounds, reference prior work .
Q. How to design a literature review strategy for this compound?
Methodological Answer:
- Use systematic search terms combining chemical identifiers (e.g., "this compound," IUPAC name) with research domains (e.g., "kinetics," "toxicity"). Leverage databases like PubMed and SciFinder, and apply Boolean operators (AND/OR) to refine results. Critically evaluate sources by prioritizing peer-reviewed journals and avoiding unreliable platforms (e.g., ) . Organize findings thematically (e.g., synthesis routes, biological activity) to highlight research gaps .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s biological activity?
Methodological Answer:
- Conduct a meta-analysis to compare experimental conditions across studies, such as differences in cell lines, dosage, or assay protocols. Use triangulation by validating results through multiple techniques (e.g., in vitro assays, molecular docking simulations). Apply statistical tools (e.g., ANOVA) to assess variability and identify confounding factors . Publish a critical review to propose standardized testing parameters for future studies .
Q. What strategies optimize experimental design for studying this compound’s mechanism of action?
Methodological Answer:
- Adopt a mixed-methods approach : Combine quantitative techniques (e.g., dose-response assays) with qualitative methods (e.g., transcriptomic profiling). Use Design of Experiments (DoE) principles to minimize variables and maximize data robustness. For example, apply factorial design to test interactions between this compound concentration and pH levels . Validate hypotheses using orthogonal assays (e.g., Western blotting alongside ELISA) .
Q. How to ensure ethical and rigorous data interpretation in studies involving this compound?
Methodological Answer:
- Predefine analysis criteria to avoid bias (e.g., establishing significance thresholds before data collection). Use blinding during data collection/analysis, especially in pharmacological studies. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and funding sources in publications . For controversial findings, engage in peer debriefing or replicate results in independent labs .
Q. What advanced computational methods validate this compound’s structural interactions?
Methodological Answer:
- Employ molecular dynamics simulations to study binding affinities with target proteins (e.g., using GROMACS or AMBER). Cross-validate with experimental techniques like X-ray crystallography or cryo-EM. Use cheminformatics tools (e.g., Schrödinger Suite) to predict ADMET properties and optimize lead compounds. Publish computational protocols in supplemental materials for reproducibility .
Data Management & Reporting
Q. How to structure a manuscript reporting findings on this compound?
Methodological Answer:
- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Abstract : Summarize objectives, methods, key results, and implications in ≤250 words .
- Results : Present data using tables/figures with error bars and statistical annotations. Avoid duplicating data in text .
- Discussion : Compare results with prior studies, emphasizing novel contributions (e.g., "this compound’s dual inhibition of Enzyme X and Y contrasts with previous single-target inhibitors") .
- Supporting Information : Include raw datasets, spectral data, and computational scripts .
Q. How to address non-reproducible results in this compound research?
Methodological Answer:
- Perform root-cause analysis: Check reagent purity (e.g., via COA validation), equipment calibration, and environmental controls (e.g., temperature, humidity). Publish negative results in repositories like Figshare to contribute to meta-analyses. Collaborate with third-party labs to confirm findings .
Interdisciplinary & Collaborative Research
Q. How to integrate interdisciplinary approaches in this compound studies?
Methodological Answer:
- Form teams combining chemists, biologists, and data scientists. For example, use machine learning to predict this compound’s metabolic pathways while validating predictions via in vitro assays. Apply use-case analysis (UML diagrams) to map workflows across disciplines . Publish in open-access journals to reach broader audiences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
